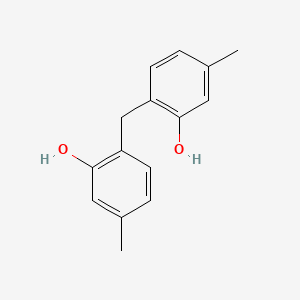

Phenol, 2,2'-methylenebis[5-methyl-

Description

This structural configuration enhances its stability and reactivity, making it valuable in industrial applications such as polymer stabilization and chemical synthesis .

Properties

IUPAC Name |

2-[(2-hydroxy-4-methylphenyl)methyl]-5-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-10-3-5-12(14(16)7-10)9-13-6-4-11(2)8-15(13)17/h3-8,16-17H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACFZLJGYJYZIIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CC2=C(C=C(C=C2)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70483028 | |

| Record name | Phenol, 2,2'-methylenebis[5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57693-38-6 | |

| Record name | Phenol, 2,2'-methylenebis[5-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70483028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,2’-methylenebis[5-methyl-] typically involves the reaction of phenol with formaldehyde in the presence of a catalyst. The process can be summarized as follows:

Reactants: Phenol and formaldehyde.

Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.

Reaction Conditions: The reaction is carried out at elevated temperatures, typically between 60-100°C.

Procedure: Phenol and formaldehyde are mixed in the presence of the catalyst, and the mixture is heated to the desired temperature. The reaction proceeds with the formation of a methylene bridge between the phenol units, resulting in the formation of Phenol, 2,2’-methylenebis[5-methyl-].

Industrial Production Methods

In industrial settings, the production of Phenol, 2,2’-methylenebis[5-methyl-] is carried out in large-scale reactors with precise control over reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-methylenebis[5-methyl-] undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction of the compound can lead to the formation of hydroquinones.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the phenol rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like nitric acid for nitration and halogens (chlorine, bromine) for halogenation are employed.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro-phenols, halogenated phenols.

Scientific Research Applications

Phenol, 2,2’-methylenebis[5-methyl-] has a wide range of applications in scientific research:

Chemistry: Used as an antioxidant in the stabilization of polymers and plastics.

Biology: Investigated for its potential antioxidant properties in biological systems.

Medicine: Studied for its potential therapeutic effects due to its antioxidant activity.

Industry: Employed in the production of rubber, plastics, and other materials to enhance their stability and longevity.

Mechanism of Action

The antioxidant properties of Phenol, 2,2’-methylenebis[5-methyl-] are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The compound interacts with free radicals through the phenolic hydroxyl groups, which can donate hydrogen atoms to stabilize the radicals.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural differences and molecular properties among phenol, 2,2'-methylenebis[5-methyl-] and analogous compounds:

Key Observations:

- Molecular Weight : Lower molecular weight compared to Antioxidant 425 or Bisoctrizole suggests differences in volatility and compatibility with polymer matrices .

Functional and Application Differences

Antioxidant Activity: Antioxidant 425 (6-tert-butyl, 4-ethyl): Exhibits superior radical scavenging due to electron-donating alkyl groups, widely used in rubber and plastics . Phenol, 2,2'-methylenebis[5-methyl-]: Limited evidence, but methyl groups may offer moderate antioxidant properties, suitable for low-cost stabilizers .

UV Stabilization :

- Bisoctrizole : Benzotriazole groups absorb UV light (290–400 nm), critical for sunscreen and polymer protection .

- Target Compound : Lacks UV-absorbing chromophores, making it less effective for photostabilization.

Thermal Stability: Phenol, 2,2'-methylenebis[6-(tert-butyl)-4-methyl-]: High thermal resistance (sublimation enthalpy ΔsubH = 123 kJ/mol) due to steric protection from tert-butyl groups . Target Compound: Likely lower thermal stability due to smaller methyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.